molecular formula C22H33N3O B247355 (1'-benzyl-1,4'-bipiperidin-3-yl)(pyrrolidin-1-yl)methanone

(1'-benzyl-1,4'-bipiperidin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B247355
M. Wt: 355.5 g/mol
InChI Key: NXICJYYWFDHZOD-UHFFFAOYSA-N
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Description

1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidinylcarbonyl group, and a bipiperidine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl chloride with piperidine to form N-benzylpiperidine. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like carboxylic acids or metal ions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine undergoes various chemical reactions, including reduction, oxidation, and substitution.

Common Reagents and Conditions

    Reduction: The compound can be reduced using metal ion-catalyzed reactions in the presence of acetonitrile.

    Oxidation: Oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield hydroxylamine or azoxybenzene, while oxidation reactions may produce various oxidized derivatives .

Scientific Research Applications

1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4’-bipiperidine is unique due to its bipiperidine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C22H33N3O

Molecular Weight

355.5 g/mol

IUPAC Name

[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C22H33N3O/c26-22(24-12-4-5-13-24)20-9-6-14-25(18-20)21-10-15-23(16-11-21)17-19-7-2-1-3-8-19/h1-3,7-8,20-21H,4-6,9-18H2

InChI Key

NXICJYYWFDHZOD-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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